molecular formula C7H5Cl2NO3 B1209098 1,5-Dichloro-2-methoxy-3-nitrobenzene CAS No. 37138-82-2

1,5-Dichloro-2-methoxy-3-nitrobenzene

Cat. No. B1209098
Key on ui cas rn: 37138-82-2
M. Wt: 222.02 g/mol
InChI Key: OQRXLBNJKPMELG-UHFFFAOYSA-N
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Patent
US06613786B2

Procedure details

2-Amino-4,6-dichloroanisole was prepared by same method as described in Step 2 of Preparation 2c except using 2-nitro-4,6-dichloroanisole (13.32 g) and 10%Pt(S)/C (1.33 g). Workup gave crude 2-amino-4,6-dichloroanisole (11 g, 95%) which was used in the next step without purification. 1H NMR (300 MHz, CDCl3) δ6.73 (d, J=2.4 Hz, 1 H), 6.62 (d, J=2.4 Hz, 1 H), 3.82 (s, 3 H).
[Compound]
Name
2c
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.32 g
Type
reactant
Reaction Step Two
Quantity
1.33 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[C:8]([Cl:10])[CH:7]=[C:6]([Cl:11])[C:5]=1[O:12][CH3:13])([O-])=O>[Pt]>[NH2:1][C:4]1[CH:9]=[C:8]([Cl:10])[CH:7]=[C:6]([Cl:11])[C:5]=1[O:12][CH3:13]

Inputs

Step One
Name
2c
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
13.32 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=CC(=C1)Cl)Cl)OC
Step Three
Name
Quantity
1.33 g
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2-Amino-4,6-dichloroanisole was prepared by same method

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=CC(=C1)Cl)Cl)OC
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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